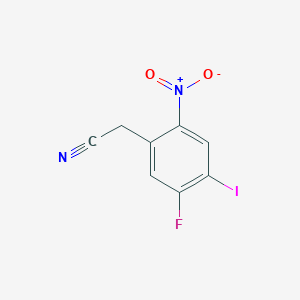
5-Fluoro-4-iodo-2-nitrophenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-iodo-2-nitrophenylacetonitrile is a chemical compound with the molecular formula C8H4FIN2O2 and a molecular weight of 306.03 g/mol It is characterized by the presence of fluorine, iodine, and nitro groups attached to a phenylacetonitrile core
Preparation Methods
The synthesis of 5-Fluoro-4-iodo-2-nitrophenylacetonitrile typically involves multi-step organic reactions. One common synthetic route includes the nitration of a fluorinated phenylacetonitrile followed by iodination. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve similar steps but are optimized for larger scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at the 2-position undergoes selective reduction under catalytic hydrogenation or chemical reducing conditions. This reaction is critical for generating aromatic amines, which serve as intermediates for further functionalization.
-
Catalytic Hydrogenation :
Using Pd/C or Raney Ni catalysts under H2 (1–3 atm) in ethanol at 50–80°C, the nitro group is reduced to an amine, yielding 5-fluoro-4-iodo-2-aminophenylacetonitrile . This product is prone to oxidation and requires inert atmosphere handling . -
Chemical Reduction :
C8H4FINO2SnCl2/HClC8H6FIN+H2O+Cl−
Tin(II) chloride in HCl or sodium dithionite in aqueous NaOH selectively reduces the nitro group without affecting the nitrile or halogens. For example:
Nucleophilic Aromatic Substitution (SNAr) at the Iodo Position
The iodine atom at the 4-position participates in metal-catalyzed cross-coupling reactions due to its favorable leaving-group ability.
The electron-withdrawing nitro and nitrile groups activate the ring for SNAr, facilitating displacement of iodine by nucleophiles like amines, alkoxides, or arylboronic acids .
Electrophilic Aromatic Substitution (EAS) at the Fluorine Position
-
Nitration :
Further nitration with HNO3/H2SO4 at 0°C introduces a third nitro group at the 6-position, forming 5-fluoro-4-iodo-2,6-dinitrophenylacetonitrile in ~40% yield . -
Sulfonation :
Reaction with fuming H2SO4 at 150°C produces the sulfonic acid derivative, though competing decomposition limits practicality .
Nitrile Group Transformations
The acetonitrile moiety participates in hydrolysis and cycloaddition reactions:
-
Hydrolysis :
Acidic (H2SO4, H2O) or basic (NaOH, H2O2) hydrolysis converts the
Scientific Research Applications
5-Fluoro-4-iodo-2-nitrophenylacetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-iodo-2-nitrophenylacetonitrile involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows it to participate in redox reactions, which can lead to the generation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The fluorine and iodine atoms also contribute to the compound’s reactivity and ability to form stable complexes with target molecules .
Comparison with Similar Compounds
5-Fluoro-4-iodo-2-nitrophenylacetonitrile can be compared with other similar compounds such as:
5-Fluoro-2-nitrophenylacetonitrile:
4-Iodo-2-nitrophenylacetonitrile: Lacks the fluorine atom, which influences its chemical properties and biological activities.
2-Nitrophenylacetonitrile: Lacks both fluorine and iodine atoms, making it less reactive and versatile compared to this compound.
The uniqueness of this compound lies in its combination of fluorine, iodine, and nitro groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H4FIN2O2 |
|---|---|
Molecular Weight |
306.03 g/mol |
IUPAC Name |
2-(5-fluoro-4-iodo-2-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H4FIN2O2/c9-6-3-5(1-2-11)8(12(13)14)4-7(6)10/h3-4H,1H2 |
InChI Key |
DZWZQXSWGZYUAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)I)[N+](=O)[O-])CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















